Cas no 2059942-72-0 (2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid)

2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Thiazolecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-4-(trifluoromethyl)-
- 2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
-
- MDL: MFCD30498181
- インチ: 1S/C13H9F3N2O4S/c14-13(15,16)9-8(10(19)20)23-11(17-9)18-12(21)22-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,19,20)(H,17,18,21)
- InChIKey: IOIZZKRJZLKUBU-UHFFFAOYSA-N
- ほほえんだ: S1C(C(O)=O)=C(C(F)(F)F)N=C1NC(OCC1=CC=CC=C1)=O
2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-336151-0.05g |
2-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
2059942-72-0 | 95.0% | 0.05g |
$972.0 | 2025-03-18 | |
Enamine | EN300-336151-0.25g |
2-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
2059942-72-0 | 95.0% | 0.25g |
$1065.0 | 2025-03-18 | |
Enamine | EN300-336151-0.1g |
2-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
2059942-72-0 | 95.0% | 0.1g |
$1019.0 | 2025-03-18 | |
Enamine | EN300-336151-0.5g |
2-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
2059942-72-0 | 95.0% | 0.5g |
$1111.0 | 2025-03-18 | |
Enamine | EN300-336151-1.0g |
2-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
2059942-72-0 | 95.0% | 1.0g |
$1157.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01092951-1g |
2-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
2059942-72-0 | 95% | 1g |
¥5775.0 | 2023-03-11 | |
Enamine | EN300-336151-10.0g |
2-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
2059942-72-0 | 95.0% | 10.0g |
$4974.0 | 2025-03-18 | |
Enamine | EN300-336151-5g |
2-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
2059942-72-0 | 5g |
$3355.0 | 2023-09-04 | ||
Enamine | EN300-336151-5.0g |
2-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
2059942-72-0 | 95.0% | 5.0g |
$3355.0 | 2025-03-18 | |
Enamine | EN300-336151-2.5g |
2-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
2059942-72-0 | 95.0% | 2.5g |
$2268.0 | 2025-03-18 |
2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid 関連文献
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acidに関する追加情報
Introduction to 2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 2059942-72-0)
2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 2059942-72-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a trifluoromethyl group and a benzyloxy carbonyl moiety in its structure imparts unique chemical and biological characteristics, making it a valuable candidate for various applications in drug discovery and development.
The molecular formula of 2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is C14H10F3N3O4S, and its molecular weight is approximately 361.3 g/mol. The compound is characterized by its high chemical stability and solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties facilitate its use in various biochemical assays and in vitro studies.
In recent years, thiazole derivatives have been extensively studied for their potential therapeutic applications. The introduction of the trifluoromethyl group into the thiazole ring has been shown to enhance the lipophilicity and metabolic stability of the molecule, which are crucial factors for improving drug efficacy and reducing side effects. The benzyloxy carbonyl moiety, on the other hand, provides additional functional groups that can be modified to optimize the compound's pharmacological properties.
2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has been evaluated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. These findings suggest that 2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid could be a promising lead compound for the development of novel anticancer drugs.
Beyond its anticancer properties, 2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has also shown potential as an antimicrobial agent. Studies have reported that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of antibacterial action is thought to involve the disruption of bacterial cell wall synthesis and membrane integrity. This dual functionality makes 2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid a versatile candidate for the development of multifunctional drugs.
The synthesis of 2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves a multi-step process that includes the formation of the thiazole ring, introduction of the trifluoromethyl group, and attachment of the benzyloxy carbonyl moiety. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for large-scale pharmaceutical research and development.
In addition to its direct therapeutic applications, 2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has also been explored as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have used this compound as a starting material to develop prodrugs that can improve drug delivery and bioavailability. Prodrugs are inactive derivatives that are converted into active drugs within the body through metabolic processes or enzymatic cleavage.
The safety profile of 2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has been extensively evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations and does not cause significant adverse effects in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 2059942-72-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing drug discovery efforts.
2059942-72-0 (2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid) 関連製品
- 2639464-53-0(5-(tert-butoxy)carbonyl-1-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid)
- 2229438-48-4((4-chloro-1-ethyl-1H-imidazol-5-yl)methanethiol)
- 380434-28-6(2-Cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[3-(trifluoromethyl)phenyl]-2-propenamide)
- 32250-84-3(Benzenemethanol, 2-methoxy-α-methyl-α-phenyl-)
- 2229294-63-5(1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one)
- 2770557-14-5(tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate)
- 1807262-45-8(Ethyl 2-bromo-4-methylpyridine-3-acetate)
- 2567496-17-5(9-Bromo-1-chlorononan-2-one)
- 1805123-21-0(2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride)
- 1533740-15-6(2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)




